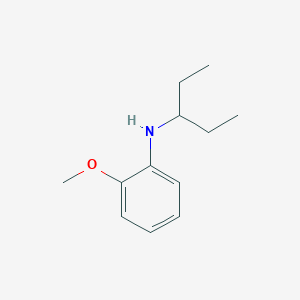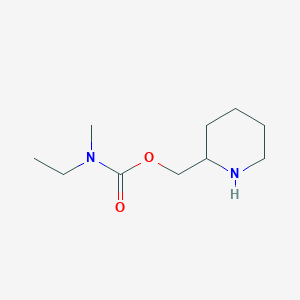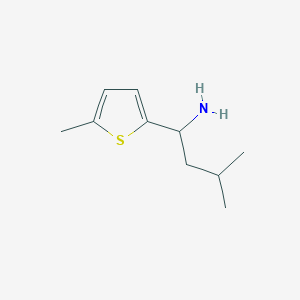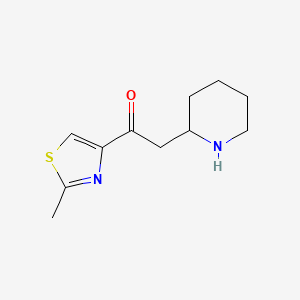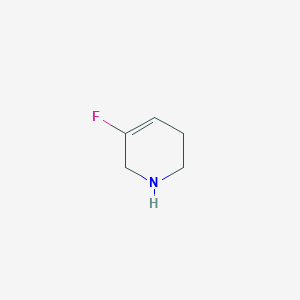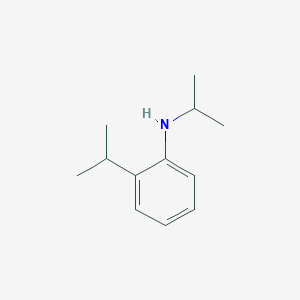
Benzenamine, N,2-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-bis(propan-2-yl)aniline: is an organic compound with the molecular formula C12H19N 2,6-Diisopropylaniline . This compound is a colorless liquid, although it can appear yellow or brown due to impurities. It is an aromatic amine, which means it contains a nitrogen atom attached to an aromatic ring. This compound is widely used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and resins .
準備方法
Synthetic Routes and Reaction Conditions: N,2-bis(propan-2-yl)aniline can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically occurs under reflux conditions with a solvent such as toluene or xylene. Another method involves the condensation of aniline with acetone in the presence of an acid catalyst, such as sulfuric acid .
Industrial Production Methods: In industrial settings, N,2-bis(propan-2-yl)aniline is produced on a larger scale using similar methods. The process involves the continuous feeding of aniline and isopropyl halides into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .
化学反応の分析
Types of Reactions: N,2-bis(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly used
Major Products:
Oxidation: Quinones or nitroso compounds.
Reduction: Secondary amines.
Substitution: Nitro, bromo, or sulfonyl derivatives
科学的研究の応用
N,2-bis(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff-base ligands and N-heterocyclic carbene complexes
Biology: It is used in the preparation of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds
Industry: It is used in the production of synthetic resins, antioxidants, and stabilizers for plastics
作用機序
The mechanism of action of N,2-bis(propan-2-yl)aniline depends on its specific application. In general, as an aromatic amine, it can participate in various chemical reactions through its nitrogen atom. For example, in the synthesis of Schiff-base ligands, the nitrogen atom of N,2-bis(propan-2-yl)aniline reacts with carbonyl compounds to form imines. In biological systems, it can interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions .
類似化合物との比較
2,6-Dimethylaniline: Similar in structure but with methyl groups instead of isopropyl groups.
2,6-Diethylaniline: Similar in structure but with ethyl groups instead of isopropyl groups.
2,6-Diisopropylphenol: Similar in structure but with a hydroxyl group instead of an amino group
Uniqueness: N,2-bis(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups enhances its steric hindrance, making it less reactive in certain electrophilic aromatic substitution reactions compared to its methyl or ethyl analogs. This unique structure also influences its solubility and boiling point, making it suitable for specific industrial applications .
特性
CAS番号 |
112121-81-0 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC名 |
N,2-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10,13H,1-4H3 |
InChIキー |
IGFAUTSEOYDBII-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


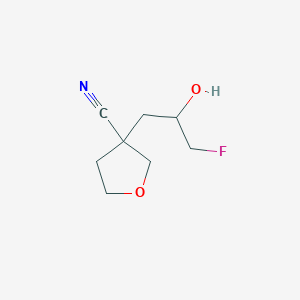

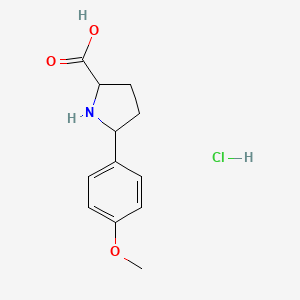
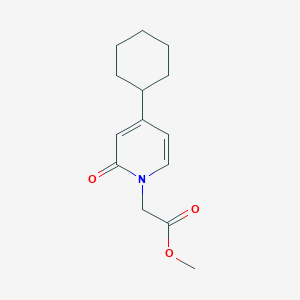
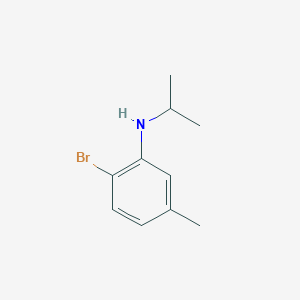
![2-{2-[(4-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13251523.png)
![3-Chloro-2-[(pentylamino)methyl]phenol](/img/structure/B13251533.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid](/img/structure/B13251539.png)
